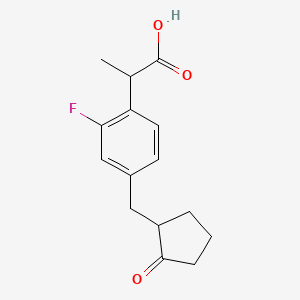![molecular formula C37H37N5O4 B10848759 5-{4-[2-(4-methylphenyl)benzoylamino]benzoyl}-1-(4-methyl-1-piperazinylcarbonyl)methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one](/img/structure/B10848759.png)
5-{4-[2-(4-methylphenyl)benzoylamino]benzoyl}-1-(4-methyl-1-piperazinylcarbonyl)methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FR161282 is a nonpeptide vasopressin V2 receptor antagonist. It has been studied for its potential pharmacological applications, particularly in the regulation of water retention and kidney function. This compound is known for its high selectivity and affinity for the vasopressin V2 receptor, making it a valuable tool in both research and therapeutic contexts .
Preparation Methods
The synthesis of FR161282 involves several steps, typically starting with the preparation of key intermediates. The synthetic route includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure the desired chemical transformations occur efficiently .
Chemical Reactions Analysis
FR161282 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to introduce or remove specific functional groups.
Substitution: Common reagents include halogens and alkylating agents, leading to the formation of derivatives with different properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new alkyl or aryl groups .
Scientific Research Applications
FR161282 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies of receptor-ligand interactions.
Biology: Investigated for its role in modulating water retention and kidney function.
Medicine: Potential therapeutic applications in conditions like hyponatremia and heart failure.
Industry: Utilized in the development of new pharmaceuticals targeting vasopressin receptors
Mechanism of Action
FR161282 exerts its effects by selectively binding to the vasopressin V2 receptor. This binding inhibits the receptor’s activity, leading to a decrease in water reabsorption in the kidneys. The molecular targets and pathways involved include:
Vasopressin V2 receptor: Primary target, responsible for water retention regulation.
Adenylate cyclase: Secondary messenger system affected by receptor inhibition, leading to reduced cyclic adenosine monophosphate (cAMP) levels.
Comparison with Similar Compounds
FR161282 is unique due to its high selectivity and affinity for the vasopressin V2 receptor. Similar compounds include:
Tolvaptan: Another vasopressin V2 receptor antagonist, used clinically for similar indications.
Conivaptan: A dual vasopressin V1A and V2 receptor antagonist, with broader applications but less selectivity.
The uniqueness of FR161282 lies in its nonpeptide structure and specific receptor targeting, which can offer advantages in terms of stability and specificity .
Properties
Molecular Formula |
C37H37N5O4 |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-[4-[5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]phenyl]benzamide |
InChI |
InChI=1S/C37H37N5O4/c1-26-11-13-27(14-12-26)30-7-3-4-8-31(30)36(45)38-29-17-15-28(16-18-29)37(46)41-20-19-34(43)42(33-10-6-5-9-32(33)41)25-35(44)40-23-21-39(2)22-24-40/h3-18H,19-25H2,1-2H3,(H,38,45) |
InChI Key |
IOISKVCNGOOFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)N4CCC(=O)N(C5=CC=CC=C54)CC(=O)N6CCN(CC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





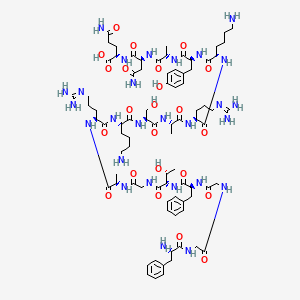



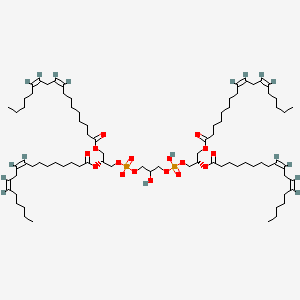
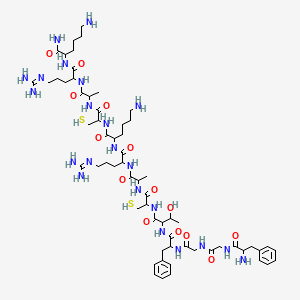
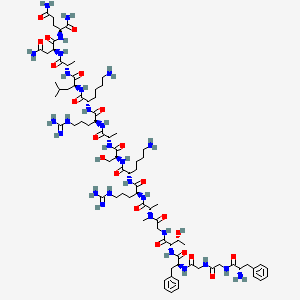
![3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B10848741.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10848748.png)
